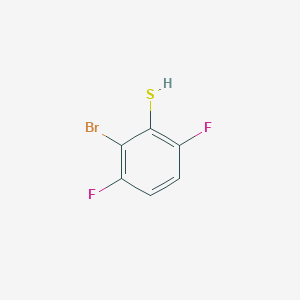

2-Bromo-3,6-difluorobenzenethiol

Description

Properties

Molecular Formula |

C6H3BrF2S |

|---|---|

Molecular Weight |

225.06 g/mol |

IUPAC Name |

2-bromo-3,6-difluorobenzenethiol |

InChI |

InChI=1S/C6H3BrF2S/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H |

InChI Key |

ZSSUCGXCMTUSIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)S)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the benzene ring. For instance, the reaction of 3,6-difluorobenzenethiol with bromine in the presence of a catalyst can yield 2-Bromo-3,6-difluorobenzenethiol .

Industrial Production Methods

Industrial production of 2-Bromo-3,6-difluorobenzenethiol may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-difluorobenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenethiols, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

2-Bromo-3,6-difluorobenzenethiol has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially disrupting their function. Additionally, the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2,6-difluorobenzenethiol

The positional isomer 4-Bromo-2,6-difluorobenzenethiol (C₆H₂BrF₂SH) differs only in the placement of bromine (4-position) and fluorine (2,6-positions). Key distinctions include:

- Crystallographic Behavior : Crystallographic data (CSD deposition numbers 2190658–2190669) for related thiol-functionalized benzosiloxaboroles indicate that substituent positions significantly alter molecular packing and hydrogen-bonding networks . For example, ortho-substituted halogens may introduce steric hindrance, reducing crystallographic symmetry compared to para-substituted analogues.

Table 1: Comparison of Halogenated Benzenethiols

Nitro-Substituted Analogues: 2-Bromo-3,5-dinitro Derivatives

Evidence from nitro-substituted compounds, such as 2-bromo-3,5-dinitrobenzamide (m.p. 216°C) and 2-bromo-3,5-dinitroacetanilide (m.p. 142–143°C), highlights the impact of electron-withdrawing nitro groups versus fluorine :

- Acidity and Reactivity : Nitro groups are stronger electron-withdrawing substituents than fluorine, leading to significantly lower thiol pKa values and increased electrophilicity.

- Physical Properties : Nitro derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces, hydrogen bonding). For instance, 2-bromo-3,5-dinitrobenzamide melts at 216°C, whereas fluorinated analogues likely have lower melting points owing to reduced polarity.

Table 2: Impact of Substituent Type on Physical Properties

Biological Activity

2-Bromo-3,6-difluorobenzenethiol is a fluorinated aromatic thiol compound that has garnered attention due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and case studies.

- Molecular Formula: C7H4BrF2S

- Molecular Weight: 237.07 g/mol

- IUPAC Name: 2-bromo-3,6-difluorobenzenethiol

Antimicrobial Activity

Recent studies have indicated that 2-Bromo-3,6-difluorobenzenethiol exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have reported that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations ranging from 10 to 50 µM.

Mechanism of Action:

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. This was supported by flow cytometry analyses that demonstrated increased annexin V staining in treated cells .

Enzyme Inhibition

2-Bromo-3,6-difluorobenzenethiol has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it was found to inhibit the activity of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme crucial for mycobacterial cell wall synthesis.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| DprE1 | Non-competitive | 25 µM |

This inhibition suggests its potential application in developing treatments for tuberculosis .

Case Studies

-

Antimicrobial Effectiveness :

A study conducted on the efficacy of various thiols against drug-resistant bacterial strains highlighted that 2-Bromo-3,6-difluorobenzenethiol exhibited superior activity compared to traditional antibiotics, emphasizing its potential role in addressing antibiotic resistance . -

Cancer Cell Line Studies :

A comprehensive analysis involving multiple cancer cell lines revealed that treatment with this compound resulted in significant dose-dependent decreases in cell viability, particularly in hormone-dependent cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.